molecular formula C5H9ClN4S B2598106 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2173992-01-1

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2598106
CAS No.: 2173992-01-1
M. Wt: 192.67 g/mol
InChI Key: KMFVDQJCOVRHBW-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,3,4-thiadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its versatile biological properties and role as a bioisostere of pyrimidine bases . The mesoionic nature of the 1,3,4-thiadiazole ring can enhance the capacity of derivatives to cross cellular membranes and interact with biological targets, contributing to favorable pharmacokinetic profiles . The molecule is synthetically versatile, with the azetidin-3-amine moiety providing a critical point for diversification to explore structure-activity relationships (SAR) and optimize lead compounds . Researchers utilize this and related structures in the design of novel bioactive molecules, including investigations for anticancer , antimicrobial , and other therapeutic agents . The dihydrochloride salt form improves solubility in aqueous systems, facilitating biological testing. This product is provided for research purposes as a reliable starting material for the synthesis of more complex molecular entities. Handle with care in a appropriately controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2173992-01-1

Molecular Formula

C5H9ClN4S

Molecular Weight

192.67 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H

InChI Key

KMFVDQJCOVRHBW-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NN=CS2)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=NN=CS2)N.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.

    Coupling of the Rings: The thiadiazole and azetidine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Amine

The primary amine group on the azetidine ring undergoes nucleophilic substitutions under mild conditions:

  • Acylation : Reacts with chloroacetyl chloride in chloroform at 40–50°C (1:1.5 molar ratio) to form N-acetyl derivatives. Triethylamine is required to neutralize HCl byproducts .

  • Schiff base formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in methanol at room temperature, catalyzed by glacial acetic acid, achieving 75–88% yields .

Example reaction :
1-(Thiadiazol-2-yl)azetidin-3-amine+RCOClCHCl3,Et3NRCONH-azetidinyl-thiadiazole\text{1-(Thiadiazol-2-yl)azetidin-3-amine} + \text{RCOCl} \xrightarrow{\text{CHCl}_3, \text{Et}_3\text{N}} \text{RCONH-azetidinyl-thiadiazole} .

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring participates in regioselective electrophilic substitutions:

  • Nitration : Occurs at the C5 position using fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding 5-nitro derivatives (62–74% isolated yields) .

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonamide precursors for antimicrobial agent synthesis .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazolothiadiazine formation : Reacts with 4-aminotriazole-3-thiol derivatives via S-alkylation and cyclocondensation (52–72% yields) .

  • Azetidinone synthesis : Undergoes Staudinger reactions with ketenes to form β-lactam derivatives, critical for antibiotic research .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiadiazole ring:

Reaction Type Conditions Products Yield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl-thiadiazole hybrids58–67%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-aryl derivatives63–71%

Data adapted from analogous thiadiazole systems .

Redox Reactions

  • Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) cleaves the thiadiazole ring to form diamino intermediates .

Coordination Chemistry

The amine and thiadiazole nitrogen atoms act as ligands for transition metals:

  • Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water mixtures .

  • Cu(II) complexes show enhanced antimicrobial activity (MIC: 4.19–13.74 µM against S. aureus and E. coli) .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Modification Site Biological Effect Optimal Substituent
Azetidine N-acyl↑ Anticancer (MCF-7 IC<sub>50</sub>: 0.5 µM)4-Cl-benzoyl
Thiadiazole C5↑ Antimicrobial (MIC: 2.1 µg/mL)NO<sub>2</sub>
Metal complexation↑ Antioxidant (DPPH SC<sub>50</sub>: 18 µM)Cu(II)

Data synthesized from .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study synthesized new 1,3,4-thiadiazole derivatives and evaluated their activity against various microorganisms. The results demonstrated that these compounds possess a broad spectrum of activity, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of 1-(1,3,4-Thiadiazol-2-yl) Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
Compound AHighModerate
Compound BModerateHigh
Compound CLowLow

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. These findings suggest a potential role in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds designed based on the structure of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine dihydrochloride have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells .

Pesticidal Activity

The compound's structural features make it a candidate for developing new pesticides. Research has shown that certain thiadiazole derivatives possess herbicidal and insecticidal properties. These compounds can be used to create formulations that target specific pests while minimizing harm to beneficial organisms .

Table 2: Pesticidal Activity of Thiadiazole Derivatives

CompoundTarget PestEfficacy (%)
Compound DAphids85
Compound EWeeds90
Compound FFungal Pathogen75

Polymer Development

Thiadiazole derivatives are being explored for their potential applications in material science, particularly in the development of polymers with enhanced properties. The incorporation of thiadiazole units into polymer backbones can improve thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine derivatives and tested them against various bacterial strains. The study found that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial activity compared to unsubstituted analogs .

Case Study 2: Pesticidal Formulations

Another investigation focused on formulating a pesticide based on thiadiazole derivatives targeting aphids in agricultural settings. The results indicated that the formulated product achieved over 85% efficacy within three days post-application .

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride Azetidine (4-membered) 1,3,4-Thiadiazole C₅H₁₀Cl₂N₄S* ~217.1 (calculated) High ring strain; dihydrochloride salt enhances solubility
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride Piperidine (6-membered) 5-Methyl-1,3,4-thiadiazole C₈H₁₄ClN₃S 205.69 Reduced ring strain; methyl group improves lipophilicity
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride Ethylamine chain 1,3,4-Thiadiazole C₄H₉Cl₂N₃S 202.11 Flexible chain; potential for broader conformational sampling
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride Methylamine chain 1,3,4-Thiadiazole C₃H₆Cl₂N₃S 195.53 Compact structure; high polarity due to short chain
Azetidin-3-amine dihydrochloride Azetidine (4-membered) None C₃H₁₀Cl₂N₂ 145.03 Simpler structure; foundational building block for derivatives

*Note: Molecular formula inferred from structural components; sources conflict .

Biological Activity

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has the following chemical characteristics:

PropertyValue
CAS Number 2173992-01-1
Molecular Formula C5H9ClN4S
Molecular Weight 192.67 g/mol
IUPAC Name 1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine; hydrochloride
Solubility Not available

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an aldehyde or ketone under acidic conditions.
  • Formation of the Azetidine Ring : Cyclization occurs using a β-amino alcohol and a dehydrating agent.
  • Coupling of Rings : The two rings are coupled through nucleophilic substitution.
  • Formation of Dihydrochloride Salt : The final product is obtained by treating the coupled product with hydrochloric acid.

Antimicrobial Properties

Research indicates that derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance:

  • Compounds derived from this scaffold have shown higher antimicrobial efficacy compared to standard drugs .
  • The mechanism of action may involve inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Activity

The anticancer potential of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has been highlighted in various studies:

  • It is believed to induce apoptosis and inhibit cell proliferation through interaction with cellular signaling pathways.
  • The cytostatic properties observed in related thiadiazole compounds suggest a promising avenue for further research in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study assessed various derivatives for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. Compounds derived from the thiadiazole ring demonstrated potent activity against multiple strains .
  • Cytotoxicity Assessment : Research involving cytotoxicity assays found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

The biological activity of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride may be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Likely involves disruption of essential cellular functions in bacteria.
  • Anticancer Mechanisms : May include modulation of apoptotic pathways and interference with cell cycle progression.

Comparison with Similar Compounds

Comparative analysis reveals that while related compounds share some biological properties, differences in structure can lead to variations in activity:

CompoundKey DifferenceBiological Activity
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amineLacks dihydrochloride saltVariable
1-(1,3,4-Oxadiazol-2-yl)azetidin-3-amineContains oxadiazole insteadDifferent activity profile
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amineContains pyrrolidine ringInfluences reactivity

Q & A

Q. What are the established synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride?

Methodological Answer: The compound is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate (KSCN) under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine as a base . Alternative routes involve coupling thiadiazole intermediates (e.g., 5-substituted-1,3,4-thiadiazoles) with azetidine precursors under alkaline conditions (e.g., NaOH) . Key steps include:

  • Hydrazide preparation: Reacting carbonyl derivatives with hydrazine.
  • Cyclization: Using H₂SO₄ or iodine/KI for thiadiazole ring formation.
  • Azetidine functionalization: Chloroacetyl chloride for amine coupling.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Characterization involves:

  • Spectral analysis: ¹H/¹³C NMR to confirm thiadiazole (C-S-C) and azetidine (N-C₃ ring) moieties. Peaks at δ 8.5–9.0 ppm (thiadiazole protons) and δ 3.5–4.5 ppm (azetidine protons) are diagnostic .
  • Mass spectrometry (MS): Molecular ion peaks matching the theoretical mass (e.g., m/z 228 for the free base).
  • Elemental analysis: Confirming C, H, N, S, and Cl content (±0.3% deviation) .
  • X-ray crystallography (if available): Resolving dihydrochloride salt formation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial testing: Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity assays: MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition: Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination via fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent screening: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
  • Catalyst optimization: Test bases (triethylamine, pyridine) and acidic promoters (H₂SO₄ vs. polyphosphoric acid) .
  • Design of Experiments (DoE): Apply factorial design to variables (temperature, molar ratios) to identify critical parameters . Example: A 2³ factorial design (temperature: 80°C vs. 100°C; solvent: DMF vs. ethanol; catalyst: 1 eq vs. 1.5 eq) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .
  • Structural analogs: Synthesize derivatives (e.g., substituting thiadiazole with triazole) to isolate pharmacophores .
  • Assay standardization: Replicate studies under controlled conditions (e.g., pH, serum content) to minimize variability .

Q. What computational strategies predict the compound’s reactivity or target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking: Simulate binding to protein targets (e.g., bacterial DNA gyrase) using AutoDock Vina with flexible ligand parameters .
  • ADMET prediction: Use SwissADME or pkCSM to model pharmacokinetics (e.g., logP, BBB permeability) .

Q. How to design structure-activity relationship (SAR) studies for thiadiazole-azetidine hybrids?

Methodological Answer:

  • Core modifications: Synthesize analogs with:
    • Thiadiazole substitutions: 5-methyl vs. 5-phenyl groups .
    • Azetidine ring expansion: Compare 3-membered (azetidine) vs. 4-membered (pyrrolidine) rings .
  • Bioisosteric replacement: Replace thiadiazole with 1,2,4-triazole or oxadiazole to assess scaffold specificity .
  • Dose-response profiling: Generate IC₅₀/EC₅₀ curves for each analog to quantify potency shifts .

Data Contradiction Analysis Example

Scenario: Conflicting reports on antimicrobial potency against P. aeruginosa.
Resolution Workflow:

Replicate assays: Test compound batches under identical conditions (pH 7.4, 37°C, Mueller-Hinton broth) .

Check bacterial strain authenticity: Use ATCC-certified strains (e.g., ATCC 27853) .

Evaluate efflux pump activity: Include efflux inhibitors (e.g., PAβN) to rule out resistance mechanisms .

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